![molecular formula C14H18N2O3S B058287 4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoic acid CAS No. 120164-96-7](/img/structure/B58287.png)
4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoic acid, also known as HMB, is a natural substance produced by the body during the metabolism of the amino acid leucine. HMB has been studied extensively for its potential benefits in promoting muscle growth and reducing muscle breakdown.
Mécanisme D'action
The exact mechanism of action of 4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoic acid is not fully understood, but it is thought to work by increasing protein synthesis and reducing protein breakdown in muscle cells. 4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoic acid may also enhance the activity of satellite cells, which are responsible for muscle repair and regeneration. Additionally, 4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoic acid may have anti-inflammatory and antioxidant properties, which could contribute to its beneficial effects on muscle health.
Biochemical and Physiological Effects:
4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoic acid has been shown to have several biochemical and physiological effects in the body. 4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoic acid supplementation has been shown to increase levels of the anabolic hormone insulin-like growth factor-1 (IGF-1) and reduce levels of the catabolic hormone cortisol. 4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoic acid may also enhance the activity of the mTOR signaling pathway, which plays a critical role in muscle protein synthesis. Additionally, 4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoic acid may have anti-inflammatory and antioxidant effects, which could contribute to its beneficial effects on muscle health.
Avantages Et Limitations Des Expériences En Laboratoire
4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoic acid has several advantages for lab experiments, including its low toxicity and availability in both natural and synthetic forms. 4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoic acid is also relatively stable and can be easily incorporated into experimental diets or supplements. However, 4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoic acid has some limitations for lab experiments, including the need for large doses to achieve significant effects and the potential for variability in individual responses to supplementation.
Orientations Futures
There are several future directions for research on 4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoic acid. One area of interest is the potential use of 4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoic acid in the treatment of muscle wasting conditions, such as sarcopenia and cachexia. Additionally, further research is needed to elucidate the exact mechanism of action of 4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoic acid and to optimize dosing regimens for maximal benefits. Other potential areas of research include the use of 4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoic acid in combination with other supplements or drugs to enhance its effects and the development of novel 4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoic acid analogs with improved bioavailability and efficacy.
Conclusion:
In conclusion, 4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoic acid is a natural substance with potential benefits for promoting muscle growth and reducing muscle breakdown. 4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoic acid can be synthesized from leucine via enzymatic reactions and has been extensively studied for its effects on muscle health. 4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoic acid may work by increasing protein synthesis and reducing protein breakdown in muscle cells, as well as having anti-inflammatory and antioxidant properties. While 4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoic acid has several advantages for lab experiments, further research is needed to fully elucidate its mechanism of action and optimize dosing regimens for maximal benefits.
Méthodes De Synthèse
4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoic acid can be synthesized from leucine via a series of enzymatic reactions, including transamination, oxidation, and decarboxylation. The most common method for synthesizing 4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoic acid involves the use of microorganisms, such as Bacillus subtilis, to convert leucine into 4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoic acid. This method is cost-effective and environmentally friendly, making it an attractive option for large-scale production of 4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoic acid.
Applications De Recherche Scientifique
4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoic acid has been extensively studied for its potential benefits in promoting muscle growth and reducing muscle breakdown. Several studies have shown that 4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoic acid supplementation can increase muscle mass and strength in athletes and elderly individuals. 4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoic acid has also been shown to improve body composition, reduce muscle damage and soreness, and enhance recovery from exercise-induced muscle damage.
Propriétés
Numéro CAS |
120164-96-7 |
|---|---|
Nom du produit |
4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoic acid |
Formule moléculaire |
C14H18N2O3S |
Poids moléculaire |
294.37 g/mol |
Nom IUPAC |
4-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoic acid |
InChI |
InChI=1S/C14H18N2O3S/c1-7-8(2)12(19)9(3)13-11(7)16-14(20-13)15-6-4-5-10(17)18/h19H,4-6H2,1-3H3,(H,15,16)(H,17,18) |
Clé InChI |
QHWOEXFKVLNFOQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1N=C(S2)NCCCC(=O)O)C)O)C |
SMILES canonique |
CC1=C(C(=C(C2=C1N=C(S2)NCCCC(=O)O)C)O)C |
Synonymes |
Butanoic acid, 4-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



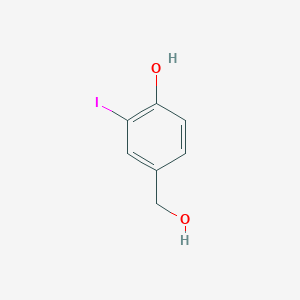

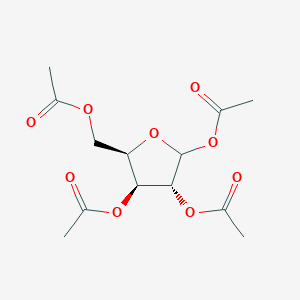

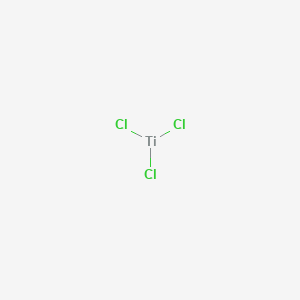

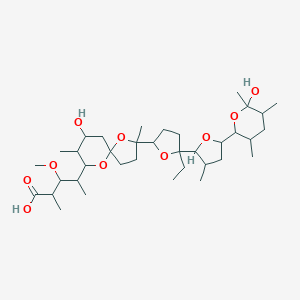
![1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B58224.png)
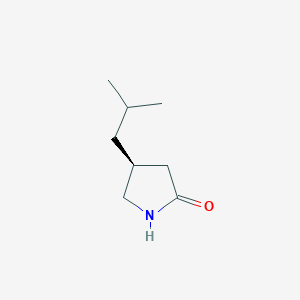

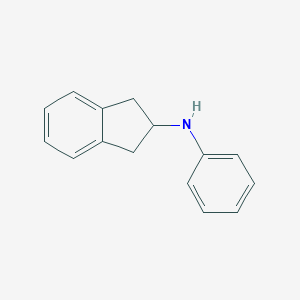
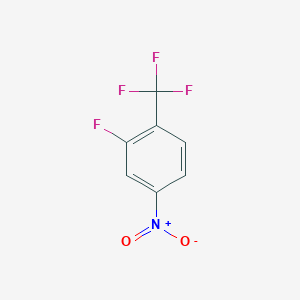

![(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-(dimethylamino)-5-oxopentanoic acid](/img/structure/B58247.png)